dideuterio(113C)methanone
Overview
Description
Dideuterio(113C)methanone is a derivative of methanone with two deuterium atoms1. It is a valuable tool in scientific research, aiding studies in isotopic labeling, spectroscopy, and drug metabolism analysis1.
Synthesis Analysis
While specific synthesis routes for dideuterio(113C)methanone were not found, it can be used as a starting material for the synthesis of other isotopically labeled compounds1. The presence of deuterium and 13C atoms allows researchers to incorporate these isotopes into desired target molecules, which can be beneficial for various applications such as NMR studies, drug discovery, and material science1.
Molecular Structure Analysis
The molecular formula of dideuterio(113C)methanone is CH2O1. The presence of deuterium atoms eliminates the signal from protonated Acetone, which can interfere with the signals of interest in the sample1. The 13C enrichment enhances the sensitivity of the carbon signal, allowing for better detection and analysis of carbon-containing molecules in the sample1.
Chemical Reactions Analysis
Specific chemical reactions involving dideuterio(113C)methanone were not found in the search results. However, its unique properties make it a valuable tool in scientific research, aiding studies in isotopic labeling, spectroscopy, and drug metabolism analysis1.Physical And Chemical Properties Analysis
The molecular weight of dideuterio(113C)methanone is 33.0311. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Synthesis and Reactivity in Organic Chemistry
Dideuterio(113C)methanone and similar compounds have been extensively studied in the field of organic chemistry for their reactivity and utility in synthesis. For example, the selective synthesis of α,α-dideuterio alcohols from carboxylic acids using SmI2 and D2O as a deuterium source under single electron transfer conditions has been reported (Szostak, Spain, & Procter, 2014). This method provides an efficient route for incorporating deuterium into organic molecules, which is valuable in various chemical synthesis applications.
2. Method Development in Organic Synthesis
Research has been conducted to develop methods for the synthesis of α,α-dideuterio alcohols using different sources and techniques. For instance, a study on the reductive deuteration of aromatic esters for synthesizing α,α-dideuterio benzyl alcohols using benign D2O and a mild single-electron donor SmI2 was carried out, offering insights into new synthesis pathways for deuterium-labeled compounds (Ma et al., 2020).
3. Advanced Analytical Techniques
In the realm of analytical chemistry, deuterated compounds such as dideuterio(113C)methanone are used as internal standards or tracers in mass spectrometry and nuclear magnetic resonance (NMR) studies. This allows for more accurate and precise measurements in various analytical applications.
4. Exploration in Physical Chemistry
Research in physical chemistry has explored the interactions and properties of deuterated compounds. Studies like the mechanistic study of syn- and anti-elimination from diastereoisomeric halogenosulphonylethanes, including 1,2-dideuterio derivatives, have contributed to a deeper understanding of chemical reactions and molecular dynamics (Fiandanese et al., 1976).
Safety And Hazards
Future Directions
Dideuterio(113C)methanone has potential applications in various fields such as NMR studies, drug discovery, and material science due to its unique properties1. Its use as a tracer molecule in biological and metabolic studies can enable researchers to study specific metabolic pathways or investigate the uptake and distribution of the molecule in an organism1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
dideuterio(113C)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1+1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-WGVGGRBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dideuterio(113C)methanone | |
CAS RN |
63101-50-8 | |
Record name | 63101-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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